molecular formula C16H11ClFN3OS B2727125 2-chloro-6-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391863-19-7

2-chloro-6-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2727125
CAS No.: 391863-19-7
M. Wt: 347.79
InChI Key: OWZALHYZQHLWEZ-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound with a unique structure that combines a benzamide core with a thiadiazole ring

Preparation Methods

The synthesis of 2-chloro-6-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. The synthetic route may include the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Benzamide Core: The thiadiazole ring is then coupled with a benzamide derivative, such as 2-chloro-6-fluorobenzamide, under suitable reaction conditions.

    Final Coupling: The final step involves the coupling of the m-tolyl group to the thiadiazole ring, resulting in the formation of the target compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-chloro-6-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

    Oxidation and Reduction: The thiadiazole ring and the benzamide core can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-6-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

2-chloro-6-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

  • 2-chloro-6-fluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide
  • 2-chloro-6-fluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

These compounds share structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of the benzamide core with the thiadiazole ring and the m-tolyl group, which may confer distinct properties and applications.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3OS/c1-9-4-2-5-10(8-9)15-20-21-16(23-15)19-14(22)13-11(17)6-3-7-12(13)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZALHYZQHLWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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